5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Overview
Description
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a heterocyclic compound with a molecular formula of C15H13N5O and a molecular weight of 279.3 g/mol This compound is characterized by the presence of a morpholine ring fused to a pyrazoloquinazoline core, which is further substituted with a carbonitrile group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
The primary targets of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as growth, differentiation, and response to inflammation and stress .
Mode of Action
This compound interacts with its targets by binding to these kinases. Molecular modeling suggests that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .
Biochemical Pathways
The compound affects the MAPK signaling pathway, which is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus. By inhibiting the activity of ERK2, p38α, and JNK3, the compound can modulate the cellular responses controlled by these kinases .
Pharmacokinetics
The compound’s molecular weight (2793) and its ability to bind to protein kinases suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . This results in anti-inflammatory activity, as demonstrated in an in vivo carrageenan-induced paw edema model .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyrazoloquinazoline core. The morpholine ring is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]quinazoline-3-carbonitrile: Lacks the morpholine ring but shares the pyrazoloquinazoline core.
5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile is unique due to the presence of the morpholine ring and the carbonitrile group, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Properties
IUPAC Name |
5-morpholin-4-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-9-11-10-17-20-13-4-2-1-3-12(13)15(18-14(11)20)19-5-7-21-8-6-19/h1-4,10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMVEKOZWMIKFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194626 | |
Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124570-61-2 | |
Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124570-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Morpholinyl)pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001194626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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